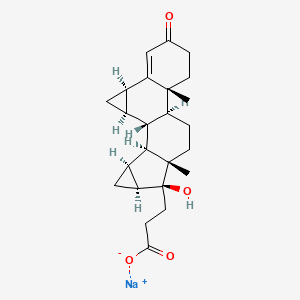

Drospirenone Acid Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H31NaO4 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

sodium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate |

InChI |

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |

InChI Key |

AZAYXCJPPKYEQJ-LCFPDAFPSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[Na+] |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Chemical Synthesis of Drospirenone (B1670955) Acid Sodium Salt from Precursor Molecules

Reaction Pathways and Mechanistic Investigations in Organic Synthesis

The formation of Drospirenone Acid Sodium Salt from Drospirenone proceeds via a specific and well-understood reaction pathway: base-catalyzed hydrolysis of the γ-lactone ring.

Step 1: Synthesis of the Precursor, Drospirenone Multiple synthetic routes to Drospirenone have been developed, often starting from commercially available steroid intermediates like 3β-hydroxyandrost-5-en-17-one. researchgate.net A common strategy involves the following key transformations:

Cyclopropanation: Introduction of the two methylene (B1212753) bridges at the 6,7- and 15,16-positions. The timing of these introductions can vary, with some methods performing a double cyclopropanation early in the synthesis to manage stereochemistry effectively. researchgate.net

Side Chain Installation: Addition of a three-carbon chain to the 17-keto group, which will ultimately form the spirolactone ring. This is often achieved by reacting the steroid ketone with the lithium acetylide of ethyl propiolate or a protected propargyl alcohol anion. researchgate.netgoogle.comnih.gov

Lactone Formation: Subsequent hydrogenation of the triple bond and acid-catalyzed cyclization of the resulting hydroxy acid or ester forms the characteristic spirolactone ring. researchgate.netgoogle.com

Oxidation: Oxidation of hydroxyl groups and isomerization of double bonds are performed to yield the final α,β-unsaturated ketone system in the A-ring of the steroid. researchgate.net

Step 2: Conversion of Drospirenone to this compound The conversion hinges on the chemical reactivity of the spirolactone. In vivo, this transformation is a primary metabolic pathway. drugbank.comfda.govbayer.com In the laboratory, it is achieved through standard organic reactions.

Lactone Ring Opening (Hydrolysis): The γ-lactone ring of Drospirenone is an ester. It can be opened via hydrolysis under basic conditions. Treatment of Drospirenone with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), attacks the carbonyl carbon of the lactone. This leads to the cleavage of the ester bond and the formation of a carboxylate (salt) and a hydroxyl group.

Salt Formation: The product of this hydrolysis is the sodium salt of the corresponding carboxylic acid, which is this compound. The reaction is essentially an irreversible saponification. The resulting molecule contains a C17β-hydroxyl group and a C17α-(3-propanoic acid, sodium salt) side chain.

The reaction mechanism is a nucleophilic acyl substitution, as detailed in the table below.

| Reaction Stage | Description |

| Nucleophilic Attack | The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring in Drospirenone. |

| Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| Ring Opening | The intermediate collapses, cleaving the C-O bond of the lactone ring to yield a carboxylate anion and a primary alcohol. |

| Final Product | The final product is this compound, which is stable in the basic aqueous solution. |

Stereochemical Control and Regioselectivity in Synthetic Routes

Stereochemical and regioselective control are critical in the synthesis of the Drospirenone precursor, as the biological activity of steroids is highly dependent on their three-dimensional structure.

Stereochemistry: The synthesis of Drospirenone must establish at least ten stereocenters correctly. nih.gov Key stereochemical challenges include the formation of the β-oriented cyclopropane (B1198618) rings (6β,7β and 15β,16β) and the correct configuration at the C17 spiro-center. drugbank.com Stereospecific reductions and directed cyclopropanations are employed to achieve the desired stereoisomer. drugbank.comfda.gov For instance, the stereospecific reduction of a C7-tertiary alcohol has been reported as a key step in controlling the stereochemistry of the B-ring cyclopropane. drugbank.com

Regioselectivity: Regioselectivity is crucial when performing reactions on the multifunctional steroid core. For example, oxidations must selectively target specific hydroxyl groups while leaving others, like the tertiary alcohol at C17, intact until the desired lactonization step. google.com Similarly, the introduction of the side chain at C17 must occur without undesired reactions at other carbonyl groups or double bonds in the molecule.

The subsequent conversion to this compound is inherently regioselective, as the lactone is the most reactive functional group under the basic hydrolysis conditions employed.

Optimization of Synthetic Processes for Research-Scale Production

For research purposes, the synthesis of this compound requires a reliable supply of the Drospirenone precursor. Optimization focuses on improving yield, purity, and efficiency.

Greener Chemistry: Newer synthetic approaches for Drospirenone aim to avoid hazardous reagents, such as heavy-metal oxidants (e.g., chromium-based reagents), which were used in earlier syntheses. researchgate.net Catalytic methods using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) are preferred for oxidations. clearsynth.com

Process Efficiency: Minimizing the number of steps, particularly protection and deprotection steps, is a key goal. A nonclassical approach using a Grubbs-Hoveyda catalyzed cross-metathesis reaction has been developed to introduce the C17 side chain without the need for protecting groups. researchgate.net

Chemical Derivatization and Analog Synthesis for Research Applications

Preparation of Chemically Modified or Labeled Derivatives for Mechanistic Elucidation (e.g., Isotopic Labeling)

Isotopically labeled compounds are invaluable tools in research, particularly for quantitative bioanalytical assays and metabolic studies.

Synthesis of Labeled Drospirenone: The synthesis of labeled this compound would begin with a labeled Drospirenone precursor. For example, deuterium-labeled Drospirenone (e.g., drospirenone-d4) has been synthesized and is used as an internal standard for LC-MS/MS quantification of Drospirenone in plasma samples. researchgate.netconicet.gov.ar The deuterium (B1214612) atoms are typically introduced at positions that are not metabolically active to ensure the mass difference is retained.

Conversion to Labeled this compound: The labeled Drospirenone precursor can then be converted to the corresponding labeled this compound. This is achieved via the same base-catalyzed hydrolysis reaction described in section 2.1.1. The isotopic labels remain intact during this transformation, yielding the desired labeled acid salt for use as a reference standard in studies of Drospirenone metabolism.

| Labeled Compound | Application |

| Drospirenone-d4 | Internal standard for LC-MS/MS bioanalysis of Drospirenone. researchgate.netconicet.gov.ar |

| Drospirenone-d4 Acid Sodium Salt | Potential internal standard for LC-MS/MS bioanalysis of the Drospirenone Acid metabolite. |

Design and Synthesis of Structural Analogs for Probing Molecular Interactions

The synthesis of structural analogs is a cornerstone of medicinal chemistry, used to explore structure-activity relationships (SAR). While research has primarily focused on analogs of the pharmacologically active parent, Drospirenone, the principles can be extended to its acid metabolite.

Analogs of the Parent Compound (Drospirenone): Research into Drospirenone analogs has explored modifications at various positions on the steroid skeleton to investigate their effects on progestogenic and antimineralocorticoid activities. researchgate.net This includes altering substituents at the C10 and C13 positions and modifying the cyclopropane and spirolactone rings. researchgate.net Microbial biotransformation has also been used as a tool to create hydroxylated derivatives of Drospirenone (e.g., at C-11), which are difficult to produce via traditional chemical synthesis, in order to generate novel analogs with potentially different biological activities.

Potential Analogs of Drospirenone Acid: While specific literature on the synthesis of Drospirenone Acid analogs is scarce, they could be designed to probe the binding pockets of metabolizing enzymes or drug transporters. Synthetic strategies could involve:

Synthesizing an analog of the Drospirenone precursor with desired structural modifications.

Subjecting this new Drospirenone analog to the lactone hydrolysis reaction to generate the corresponding novel Drospirenone Acid analog.

For example, modifying the length or functionality of the propanoic acid side chain could be explored to understand how the metabolite is recognized and eliminated.

Advanced Analytical Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. In the context of Drospirenone (B1670955) Acid Sodium Salt, various chromatographic methods are utilized to resolve the compound from related substances, degradation products, and enantiomeric impurities, ensuring a comprehensive profile of the drug substance.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most widely used technique for the quantitative analysis of drospirenone. Method development focuses on optimizing parameters to achieve efficient separation, and validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. ijper.org

Several RP-HPLC methods have been developed for drospirenone, typically employing a C18 column. americanpharmaceuticalreview.com The mobile phase composition is a critical parameter, with common choices being mixtures of acetonitrile (B52724) or methanol (B129727) with water or a buffer solution. nih.gov Detection is most commonly performed using a UV detector at wavelengths where drospirenone exhibits maximum absorbance, such as 245 nm, 247 nm, or 271 nm. nih.govwuxiapptec.comafricanjournalofbiomedicalresearch.com

Validation of these HPLC methods involves assessing a range of parameters to demonstrate their suitability. This includes specificity, linearity, accuracy, precision (both repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Linearity is typically established over a concentration range relevant to the assay, with correlation coefficients (r²) consistently exceeding 0.999. africanjournalofbiomedicalresearch.comnih.gov Accuracy is confirmed through recovery studies, with results generally falling within 99-101%. nih.gov Precision is demonstrated by low relative standard deviation (%RSD) values, which are typically less than 2%. nih.govnih.gov

Interactive Table: Example of HPLC Method Parameters for Drospirenone Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | RESTEX allure C18 (250mm x 4.6mm, 3µm) americanpharmaceuticalreview.com | Nova-Pak CN | Waters C18 (250 x 4.6 mm, 5µm) usgs.gov |

| Mobile Phase | Methanol: Water (65:35 v/v) americanpharmaceuticalreview.com | K2HPO4 50 mM: Acetonitrile (60:40, v/v), pH 8.0 | Acetonitrile: 10mM Formic Acid (70:30) usgs.gov |

| Flow Rate | 1.0 mL/min americanpharmaceuticalreview.com | 1.0 mL/min | 1.0 mL/min usgs.gov |

| Detection (UV) | 247 nm americanpharmaceuticalreview.com | 245 nm | 275 nm usgs.gov |

| Retention Time | ~6.5 minutes wvu.edu | Not Specified | ~4.15 minutes usgs.gov |

| Linearity Range | 3-18 µg/mL wvu.edu | 5-60 µg/ml | 50-150 µg/ml usgs.gov |

| Correlation Coeff. | >0.999 wvu.edu | Not Specified | Not Specified |

| Accuracy (% Rec) | 99.06 - 100.78% wvu.edu | 100.4 ± 0.5% | Not Specified |

| Precision (%RSD) | <2.0% wvu.edu | <1.4% | Not Specified |

Stability-indicating methods are crucial for determining that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. wuxiapptec.com For drospirenone, this involves subjecting the compound to forced degradation studies under various stress conditions as mandated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. nih.gov

These studies have shown that drospirenone is susceptible to degradation, particularly under alkaline and oxidative conditions. nih.gov For instance, significant degradation (up to 74.27%) has been observed upon exposure to 0.1 M NaOH at 80°C. americanpharmaceuticalreview.com Oxidative stress using hydrogen peroxide also leads to notable degradation. The developed HPLC methods must be able to resolve the intact drospirenone peak from the peaks of these degradation products, thus proving the method's specificity and stability-indicating nature. ijper.orgnih.gov The separation of these degradants is essential for accurately quantifying the remaining active drug and for understanding the degradation pathways. ijper.org

Chirality is a critical aspect of pharmaceutical development, as enantiomers of a chiral drug can have different pharmacological and toxicological profiles. americanpharmaceuticalreview.com The assessment of enantiomeric purity is therefore a regulatory requirement. nih.gov Chiral HPLC is a primary technique for this purpose, employing a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation of the enantiomers. ntu.edu.sgjapsonline.com

The direct approach, using a CSP, is the most common method. japsonline.com These specialized columns create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. nih.gov While the principles of chiral HPLC are well-established for many pharmaceuticals, specific validated methods for the chiral separation of Drospirenone Acid Sodium Salt or drospirenone are not extensively detailed in the readily available scientific literature. The development of such a method would be a critical step in fully characterizing the enantiomeric purity of the compound.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. mdpi.com This technology offers significant advantages, including increased resolution, higher sensitivity, and substantially shorter analysis times. mdpi.com

A UPLC method has been developed for the simultaneous determination of drospirenone and estetrol. mdpi.com This method employed a Luna C18 column (100 × 2.6 mm, 1.6 µm) and an isocratic mobile phase of acetonitrile and 0.1% formic acid. A key advantage highlighted was the rapid total run time of just 3 minutes, demonstrating the high-throughput capabilities of UPLC for quality control analysis. mdpi.com The validation of this UPLC method confirmed its linearity, accuracy, and precision, making it a reliable alternative to traditional HPLC for the rapid and efficient analysis of drospirenone. mdpi.com

Interactive Table: Comparison of HPLC and UPLC Method Parameters for Drospirenone

| Parameter | HPLC Example americanpharmaceuticalreview.com | UPLC Example mdpi.com |

| Column Particle Size | 3 µm | 1.6 µm |

| Column Dimensions | 250mm x 4.6mm | 100mm x 2.6mm |

| Mobile Phase | Methanol: Water (65:35 v/v) | Acetonitrile: 0.1% Formic Acid (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Run Time | ~10 minutes | 3 minutes |

| Pressure | Standard HPLC pressures | High (900 psi mentioned) |

While liquid chromatography is more common for non-volatile compounds like drospirenone, Gas Chromatography (GC) can be a valuable tool, particularly when coupled with mass spectrometry (GC-MS). A GC-MS method has been developed for the simultaneous quantification of drospirenone and ethinyl estradiol (B170435) in contraceptive formulations. ntu.edu.sg

This method is noteworthy as it is reported to be the first GC-MS application for the determination of drospirenone. ntu.edu.sg A significant advantage is that the analysis can be performed without prior derivatization of the analytes, simplifying the sample preparation process. ntu.edu.sg The method involves an ultrasound-assisted extraction followed by direct injection into the GC-MS system. ntu.edu.sg The chromatographic separation was achieved on an HP-5MS UI capillary column with a total run time of 7.4 minutes. ntu.edu.sg The method was validated for linearity, trueness, and precision, demonstrating its suitability as a reliable alternative to LC methods for the quality control of drospirenone. ntu.edu.sg

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption (making it a "greener" technology), and lower viscosity of the mobile phase. nih.gov It is particularly well-suited for both analytical and preparative-scale purification of chiral compounds.

The application of SFC for the analysis of steroids and their metabolites has been demonstrated, showcasing its potential for separating structurally similar compounds. americanpharmaceuticalreview.com However, specific analytical or preparative SFC methods for this compound or drospirenone are not widely reported in the current scientific literature. Given the advantages of SFC for purifying complex molecules and chiral compounds, its application could offer a powerful and efficient alternative to traditional HPLC for both the analysis and large-scale purification of drospirenone. wuxiapptec.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric methods provide detailed information regarding the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. The formation of the acid from Drospirenone involves the hydrolytic opening of the γ-lactone ring, resulting in a molecule with a carboxylic acid (or carboxylate in the salt form) and a tertiary hydroxyl group. This structural transformation leads to predictable and observable changes in the NMR spectrum compared to the parent Drospirenone.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals unequivocally. In studies of Drospirenone degradation, NMR is a key technique for characterizing the resulting products. researchgate.net For Drospirenone Acid, key expected spectral changes would include the disappearance of the characteristic signals for the methylene (B1212753) protons of the lactone ring and the appearance of new signals corresponding to the hydroxypropyl side chain formed upon ring opening. researchgate.net

The table below outlines the expected ¹H NMR chemical shift changes from Drospirenone to its acid form.

| Proton Assignment | Expected Chemical Shift (δ) in Drospirenone | Expected Chemical Shift (δ) in Drospirenone Acid | Rationale for Change |

| H-21 (Lactone CH₂) | ~4.2 ppm | N/A | Disappearance of the lactone ring. |

| New CH₂-OH | N/A | ~3.6 ppm | Appearance of a new methylene group adjacent to a hydroxyl group. |

| New CH₂-CH₂-OH | N/A | ~1.7 ppm | Appearance of a new methylene group in the side chain. |

| New CH₂-COOH | N/A | ~2.4 ppm | Appearance of a new methylene group alpha to the carboxyl group. |

| C17-OH | N/A | Signal for new tertiary alcohol proton | Formation of a tertiary alcohol at the C17 position. |

| -COOH | N/A | Broad signal, typically >10 ppm | Appearance of the carboxylic acid proton (in the acid form). |

Note: Data are predictive and based on established principles of NMR spectroscopy and analysis of related steroidal structures.

Similarly, ¹³C NMR would confirm the structural change through the disappearance of the lactone carbonyl signal (typically ~176 ppm) and the appearance of a carboxylate carbon signal (~178-182 ppm) and signals for the new carbons of the hydroxypropyl side chain.

Mass spectrometry (MS) is critical for determining the molecular weight and formula of this compound, while tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. The molecular weight of Drospirenone is 366.5 g/mol . nih.gov The hydrolysis of the lactone ring adds a molecule of water, resulting in Drospirenone Acid (C₂₄H₃₂O₄) with a molecular weight of approximately 384.5 g/mol . The corresponding sodium salt (C₂₄H₃₁NaO₄) would have a molecular weight of approximately 407.5 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In positive ion mode ESI-MS, this compound would be expected to show a prominent ion for the sodium adduct of the acid, [M+Na]⁺ at m/z ~407.2, or the protonated molecule of the acid form [M-Na+2H]⁺ at m/z ~385.2.

Tandem MS (MS/MS) analysis of the precursor ion allows for the elucidation of fragmentation pathways, which helps to confirm the structure. While the parent Drospirenone typically shows a protonated molecule at m/z 367.10, its fragmentation yields characteristic product ions. wikipedia.orgnih.gov For Drospirenone Acid, the fragmentation pattern would be different due to the open lactone ring. Plausible fragmentation pathways would involve neutral losses of water (H₂O) from the hydroxyl groups and carbon dioxide (CO₂) from the carboxylic acid moiety, followed by cleavages of the steroid ring system.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| 385.2 ([M+H]⁺ of Acid) | 367.2 | H₂O | Loss of water from the C17-hydroxyl group. |

| 385.2 ([M+H]⁺ of Acid) | 349.2 | 2 x H₂O | Sequential loss of water molecules. |

| 385.2 ([M+H]⁺ of Acid) | 341.2 | CO₂ | Loss of carbon dioxide from the carboxylic acid group. |

| 385.2 ([M+H]⁺ of Acid) | 323.2 | H₂O + CO₂ | Combined loss of water and carbon dioxide. |

Note: This table presents plausible fragmentation data for Drospirenone Acid based on its chemical structure. Specific experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to confirm the structural transformation from the parent compound. These two techniques are complementary, as molecular vibrations can be either IR or Raman active, or both, based on changes in the dipole moment or polarizability, respectively.

The most significant change expected in the vibrational spectrum upon hydrolysis of Drospirenone is the disappearance of the γ-lactone carbonyl (C=O) stretching band and the appearance of bands corresponding to a carboxylate group and a hydroxyl group. Studies on different solid-state forms of Drospirenone have provided detailed assignments of its IR and Raman spectra, which serve as a baseline for comparison.

The key vibrational modes for this compound are outlined below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comment |

| Carboxylate (–COO⁻) | Asymmetric Stretch | 1610 - 1550 (Strong) | Weak or inactive | Key indicator of the sodium salt form. |

| Carboxylate (–COO⁻) | Symmetric Stretch | 1420 - 1300 (Variable) | Variable | Complements the asymmetric stretch. |

| Hydroxyl (O–H) | Stretch | 3500 - 3200 (Broad, Strong) | Weak | Indicates the presence of the new hydroxyl group. |

| Carbonyl (C=O) | α,β-unsaturated ketone stretch | ~1660 (Strong) | Strong | Unchanged from parent Drospirenone. |

| Alkene (C=C) | Stretch | ~1620 (Medium) | Strong | Unchanged from parent Drospirenone. |

| γ-Lactone (C=O) | Stretch | N/A (was ~1770 in Drospirenone) | N/A | Absence confirms lactone ring opening. |

Note: Frequencies are approximate and can be influenced by the solid-state environment and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is a robust method for quantification. The UV absorption of Drospirenone is dictated by the π → π* transition of the conjugated enone system in the A-ring of the steroid nucleus.

Studies show that Drospirenone exhibits a maximum absorbance (λmax) at approximately 274 nm in ethanol. Since the hydrolysis of the lactone ring occurs in the D-ring, it does not alter the primary chromophore responsible for UV absorption. Therefore, this compound is expected to have a very similar UV-Vis spectrum to the parent compound, with a λmax in the same region. This characteristic allows for the use of established UV-Vis methods for the quantification of the metabolite in various samples.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Drospirenone | Ethanol | ~274 | ~19,000 L·mol⁻¹·cm⁻¹ |

| This compound | Ethanol / Aqueous Buffer | ~274 | Expected to be similar to Drospirenone |

Note: Molar absorptivity for this compound is an expected value based on the conserved chromophore.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is the definitive method for analyzing the three-dimensional atomic arrangement in the solid state, providing insights into crystal packing, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. While crystallographic data for this compound are not widely published, data for the parent Drospirenone are available and confirm its orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net

If a suitable single crystal of this compound were analyzed, SCXRD would provide several critical pieces of information:

Absolute Configuration: It would unequivocally confirm the stereochemistry at all chiral centers, which is expected to be retained from the parent molecule during the hydrolysis reaction.

Molecular Conformation: The precise conformation of the steroid rings and the new hydroxypropyl side chain would be determined.

Intermolecular Interactions: The analysis would reveal the network of intermolecular interactions that stabilize the crystal lattice. This would be particularly insightful for this compound, as it would detail the hydrogen bonding involving the newly formed hydroxyl group and the ionic interactions of the sodium cation with the carboxylate group and potentially with solvent molecules. These interactions govern the solid-state properties of the compound.

The table below summarizes the known crystallographic data for a form of Drospirenone, which serves as a structural reference.

| Parameter | Drospirenone (Form A) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.897(1) |

| b (Å) | 12.618(1) |

| c (Å) | 12.252(1) |

| Volume (ų) | 1994.13 |

| Z | 4 |

Source: Data from X-ray powder diffraction studies. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphic and Solvatomorphic Characterization

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the solid-state characterization of crystalline pharmaceutical materials. rigaku.com It provides a unique "fingerprint" for a specific crystalline lattice, enabling the identification and differentiation of polymorphs (different crystal structures of the same compound) and solvatomorphs (crystal structures containing entrapped solvent molecules). nih.gov

In the context of Drospirenone, PXRD has been pivotal in distinguishing between its various solid forms. Research has identified and characterized multiple forms, including a non-solvated polymorph (crystal form A) and a dimethyl sulfoxide (B87167) (DMSO) solvatomorph (crystal form C). nih.govnih.gov The diffraction patterns of these forms exhibit significant differences in peak positions (2θ angles) and intensities. nih.gov

Key differentiating regions in the PXRD patterns of Drospirenone's crystal form A and crystal form C have been observed, particularly in the 2θ angle ranges of 5–13°, 15–19°, and 19–23°. nih.gov These distinctions are crucial for quality control, ensuring that the desired solid form is present in the final drug product. Furthermore, PXRD analysis has been used to study solid-state transformations. For instance, the DMSO solvatomorph of Drospirenone was shown to convert to an amorphous form upon desolvation, a transition confirmed by comparing the PXRD patterns before and after heating. nih.gov

Detailed crystallographic data for a polymorphic form of Drospirenone have been established, confirming an orthorhombic crystal system with space group P2(1)2(1)2(1). researchgate.net This foundational data is essential for the definitive identification of this specific polymorph.

Table 1: Key PXRD Data for a Polymorph of Drospirenone

This table summarizes the unit cell parameters determined by Powder X-ray Diffraction for a specific crystalline form of Drospirenone.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 12.897(1) |

| b (Å) | 12.618(1) |

| c (Å) | 12.252(1) |

| α, β, γ (°) | 90 |

| Volume (ų) | 1994.13 |

Data sourced from: ResearchGate. researchgate.net

Advanced and Hyphenated Analytical Platforms

To gain deeper insights into the physicochemical properties of complex molecules like this compound, single analytical techniques are often insufficient. Advanced and hyphenated platforms, which couple two or more analytical methods, provide a more comprehensive characterization. By linking a separation or characterization technique with a spectroscopic detector, it is possible to obtain multi-dimensional data, such as identifying the specific molecules evolved during thermal decomposition.

Thermogravimetry–Mass Spectrometry (TG-MS) Coupling for Thermal Degradation Analysis

Thermogravimetry–Mass Spectrometry (TG-MS) is a powerful hyphenated technique that combines the quantitative mass loss measurements of thermogravimetric analysis (TGA) with the mass identification capabilities of mass spectrometry (MS). mt.com As a sample is heated in the TGA, any mass loss due to desolvation or decomposition is recorded, and the evolved gases are simultaneously transferred to the MS for identification based on their mass-to-charge ratio (m/z). acs.orgs4science.at

This technique has been effectively used to study the thermal properties of a Drospirenone solvatomorph. nih.govacs.orgresearchgate.net A study on a newly identified DMSO solvatomorph of Drospirenone (crystal form C) revealed a distinct mass loss event in the temperature range of 90–130°C. researchgate.net The TG-MS analysis conclusively identified the evolved gas as DMSO by detecting its characteristic fragment ions. researchgate.net

The analysis provided detailed information on the desolvation process, showing a peak mass loss rate at 116.9°C (from the differential thermogravimetry, or DTG, curve), which correlated closely with the maximum MS signal intensity at 115.4°C. acs.org This confirmed that the initial mass loss was due to the release of the bound solvent, a critical step in understanding the material's thermal stability. acs.orgresearchgate.net Such studies are vital for predicting the behavior of the material during manufacturing and storage.

Table 2: TG-MS Analysis of Drospirenone DMSO Solvatomorph (Crystal Form C)

This table presents the thermal event data for the desolvation of a Drospirenone solvatomorph, including the temperature range of mass loss and the identity of the evolved solvent as confirmed by mass spectrometry.

| Thermal Event | Temperature Range (°C) | Peak DTG Temperature (°C) | Evolved Gas Identified by MS |

|---|---|---|---|

| Desolvation | 90 - 130 | 116.9 | Dimethyl Sulfoxide (DMSO) |

Data sourced from: ACS Omega, ResearchGate. acs.orgresearchgate.net

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental microanalytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the molecular formula of a newly synthesized substance like this compound.

The theoretical elemental composition is derived from the molecular formula and atomic weights of the elements. For this compound, with a molecular formula of C₂₄H₃₁NaO₄, the calculated composition provides a benchmark for analytical verification. Any significant deviation between the experimental and theoretical values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound (C₂₄H₃₁NaO₄)

This table outlines the calculated elemental percentages by mass for this compound, based on its molecular formula and the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight (g/mol) | Percentage by Mass (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 70.91% |

| Hydrogen | H | 1.008 | 7.69% |

| Sodium | Na | 22.990 | 5.66% |

| Oxygen | O | 15.999 | 15.74% |

Calculated based on standard atomic weights.

Solid State Chemistry and Material Science Aspects

Polymorphism and Solvatomorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, while solvatomorphism describes the inclusion of a solvent within the crystal lattice. These phenomena are of significant interest in the pharmaceutical industry.

Research has identified several crystalline forms of Drospirenone (B1670955) Acid Sodium Salt. A notable study describes a crystalline form designated as Form A, which is an anhydrous sodium salt of drospirenone acid. This form was characterized by various analytical techniques, including X-ray powder diffraction (XRPD), which revealed distinct peaks at specific 2-theta angles, and thermal analysis.

Another investigation detailed the preparation and characterization of different polymorphic forms and solvates. One method involves dissolving drospirenone in a solvent mixture, followed by the addition of a sodium-containing base and an anti-solvent to induce crystallization. This process can yield various forms depending on the specific solvents and conditions used. For instance, a crystalline hydrate (B1144303) of the sodium salt of drospirenone has been reported.

The characterization of these forms typically involves a combination of techniques:

X-ray Powder Diffraction (XRPD): To identify the unique diffraction pattern of each crystalline form.

Thermal Analysis (DSC and TGA): To determine melting points, desolvation temperatures, and thermal stability.

Spectroscopy (FTIR and Raman): To probe the molecular structure and bonding within the crystal.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Below is a data table summarizing some of the characterized forms.

| Form Designation | Type | Key Characterization Data |

| Form A | Anhydrous | Distinct XRPD pattern with specific peaks. |

| Hydrate Form | Hydrate | Contains water molecules within the crystal lattice, confirmed by thermal analysis. |

The stability and physical properties of the different crystalline forms of Drospirenone Acid Sodium Salt are governed by the network of intermolecular interactions within the crystal lattice. Hydrogen bonding plays a crucial role in stabilizing the crystal structures. In the case of hydrated forms, water molecules can act as bridges, connecting different drug molecules through hydrogen bonds.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. While specific Hirshfeld surface analysis studies on this compound are not widely published in the public domain, the general principles can be applied to understand the interactions. This analysis would typically reveal the prevalence of O-H...O and C-H...O hydrogen bonds, as well as other weaker interactions like van der Waals forces, which collectively dictate the crystal packing.

Crystalline forms of this compound can undergo transformations from one form to another when subjected to changes in temperature, humidity, or mechanical stress. For example, a hydrated form may lose its water of hydration upon heating, potentially transforming into an anhydrous form. These transformations are often studied using techniques like variable-temperature XRPD and thermal analysis. Understanding these transitions is critical for determining the most stable polymorph for pharmaceutical development and for defining appropriate storage conditions.

Amorphous Solid State Research

The amorphous state, lacking long-range molecular order, can offer advantages in terms of solubility and dissolution rate compared to crystalline forms.

Amorphous this compound can be prepared by several methods, including:

Lyophilization (Freeze-Drying): Dissolving the compound in a suitable solvent and then rapidly removing the solvent under vacuum at low temperatures.

Spray-Drying: Atomizing a solution of the compound into a hot gas stream to rapidly evaporate the solvent.

Milling: Subjecting the crystalline material to high mechanical stress to disrupt the crystal lattice.

The resulting amorphous material is typically characterized by the absence of sharp peaks in its XRPD pattern, instead showing a broad halo. Modulated Differential Scanning Calorimetry (mDSC) is used to determine its glass transition temperature (Tg), a key parameter for assessing the physical stability of the amorphous form.

A major challenge with amorphous materials is their inherent physical instability, leading to a tendency to revert to a more stable crystalline form over time. This process, known as crystallization, is influenced by factors such as temperature, humidity, and the presence of residual crystalline nuclei.

Studies on the amorphous to crystalline transformation of this compound would focus on determining the kinetics and mechanism of this process under various conditions. This information is vital for developing strategies to stabilize the amorphous form, such as the addition of polymers to create an amorphous solid dispersion, thereby inhibiting molecular mobility and preventing crystallization.

Biochemical Transformations and in Vitro Molecular Interaction Studies

Enzymatic Biotransformation Pathways in In Vitro Systems

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been conducted to elucidate the metabolic pathways of drospirenone (B1670955). nih.gov These investigations have revealed that drospirenone is metabolized to a minor extent by the Cytochrome P450 system, with CYP3A4 being the primary enzyme involved. fda.govbayer.com The turnover of drospirenone by CYP3A4 in these in vitro systems is considered low. nih.gov

While the major metabolites of drospirenone are formed independently of the CYP system, interactions with potent inhibitors of CYP3A4 have been studied to understand their potential impact. nih.govwikipedia.org For instance, co-administration with ketoconazole, a strong CYP3A4 inhibitor, resulted in a significant increase in drospirenone exposure in in vitro models. nih.govresearchgate.net This suggests that while CYP3A4 is not the main metabolic route, its inhibition can still affect drospirenone's metabolism. nih.gov Conversely, drospirenone itself, at clinically relevant concentrations, is considered unlikely to inhibit the metabolism of other drugs that are substrates for major CYP enzymes like CYP2C19 and CYP3A4. bayer.comwikipedia.org

The primary metabolism of drospirenone in vitro occurs through pathways that are independent of the cytochrome P450 system. bayer.comwikipedia.org Two major inactive metabolites have been consistently identified in in vitro systems:

The acid form of drospirenone : This metabolite is produced through the opening of the lactone ring. fda.govbayer.comwikipedia.orgdrugbank.com

4,5-dihydrodrospirenone-3-sulfate : This is another significant metabolite formed through reduction and subsequent sulfation. fda.govwikipedia.orgresearchgate.netnih.gov

These metabolites are considered pharmacologically inactive. fda.govwikipedia.orgresearchgate.net Further in vitro analysis has shown that drospirenone is extensively metabolized, with at least 20 different metabolites being observed in total. fda.govwikipedia.org The majority of these metabolites are found as glucuronide and sulfate (B86663) conjugates. wikipedia.orgdrugbank.com

Molecular Recognition and Binding Studies In Vitro

In vitro steroid binding assays have been crucial in defining the pharmacodynamic profile of drospirenone. These studies have demonstrated a distinct pattern of binding affinities to various steroid hormone receptors. nih.govohsu.edu

Drospirenone exhibits a high binding affinity for the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). wikipedia.orgnih.govnih.govpharmgkb.org Its affinity for the MR is notably potent, reported to be several times higher than that of aldosterone (B195564) in some studies. oup.com In contrast, drospirenone shows a lower binding affinity for the androgen receptor (AR). wikipedia.orgnih.govpharmgkb.org Its affinity for the glucocorticoid receptor (GR) is very low, and it does not bind to the estrogen receptor (ER). wikipedia.orgnih.govpharmgkb.org

The relative binding affinities from various in vitro studies are summarized below:

| Receptor | Relative Binding Affinity (%) | Reference Compound |

| Progesterone Receptor (PR) | 19 - 42 | Progesterone fda.govslinda.uy |

| Mineralocorticoid Receptor (MR) | 100 - 500 | Aldosterone fda.govslinda.uy |

| Androgen Receptor (AR) | 0.6 - 3 | Dihydrotestosterone / Methyltrienolone fda.govslinda.uy |

| Glucocorticoid Receptor (GR) | 3 | Dexamethasone fda.gov |

| Estrogen Receptor (ER) | <0.5 | Estradiol (B170435) fda.gov |

These in vitro binding studies confirm that drospirenone is a potent progestogen and antimineralocorticoid, with weaker antiandrogenic properties and negligible glucocorticoid or estrogenic activity. fda.govnih.govpharmgkb.org

In vitro transactivation assays have been employed to further characterize the functional activity of drospirenone at steroid receptors. These assays measure the ability of a compound to act as an agonist or antagonist.

Studies have shown that drospirenone acts as a potent agonist at the progesterone receptor. fda.gov In contrast, at the mineralocorticoid receptor, it demonstrates potent antagonistic activity, effectively blocking the action of aldosterone. fda.govpharmgkb.org Similarly, at the androgen receptor, drospirenone functions as an antagonist, inhibiting androgen-stimulated gene transcription in a dose-dependent manner. nih.govohsu.edu In these in vitro systems, drospirenone did not show any significant agonistic or antagonistic activity at the glucocorticoid receptor. nih.govfda.govpharmgkb.org

The inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values from these in vitro functional assays provide quantitative measures of drospirenone's potency.

| Receptor | Functional Activity | EC₅₀ or IC₅₀ (nM) |

| Progesterone Receptor | Agonist | 1.7 ± 0.3 fda.gov |

| Mineralocorticoid Receptor | Antagonist | 5.1 ± 1.4 fda.gov |

| Androgen Receptor | Antagonist | 279 ± 43 fda.gov |

| Glucocorticoid Receptor | Agonist | >1000 fda.gov |

| Glucocorticoid Receptor | Antagonist | >10000 fda.gov |

These kinetic data from in vitro assays are fundamental to understanding the molecular mechanisms underlying the pharmacological effects of drospirenone.

Degradation Products, Impurities, and Chemical Stability Research

Identification and Characterization of Forced Degradation Products under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus helping to establish the compound's intrinsic stability. pnrjournal.com Drospirenone (B1670955) has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, photolytic, and thermal stress, to identify and characterize its degradation products. ijper.orgeuropa.euijpsr.com

Acidic and Basic Hydrolysis: Drospirenone demonstrates lability under both acidic and basic conditions. rjpbcs.com Under acidic stress (e.g., using hydrochloric acid), drospirenone undergoes degradation, leading to the formation of specific byproducts. ijper.orgrjpbcs.com One study identified the acidic degradation product as 3-oxo-15α,16α-dihydro-3'H-cyclopropa fda.govresearchgate.net-17α-pregna-4,6-diene-21,17-carbolactone. ijper.org In basic conditions (e.g., using sodium hydroxide), drospirenone is found to be even more labile. rjpbcs.com The degradation in 1 M NaOH can be as high as 80% after 30 minutes at room temperature. rjpbcs.com The plausible structure of the alkaline degradation product has been proposed as 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.org The opening of the lactone ring in drospirenone under these conditions is a key degradation pathway, which can lead to the formation of drospirenone acid and its corresponding salts.

Oxidative Degradation: Exposure to oxidative conditions, typically using hydrogen peroxide (H₂O₂), also results in the degradation of drospirenone. ijpsr.com Studies have shown degradation of up to 19% in 1% H₂O₂ after one hour, with more extensive degradation at higher concentrations (3% H₂O₂) or elevated temperatures (80°C). ijpsr.com A significant degradation product formed under oxidative stress has been identified as a biphenyl (B1667301) moiety-containing impurity. ijpsr.com The degradation process was monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weight and structure of the resulting products. ijpsr.com

Photolytic and Thermal Degradation: In contrast to its susceptibility to hydrolysis and oxidation, drospirenone in its bulk powder form has been found to be relatively stable under photolytic (UV light) and thermal stress. rjpbcs.comymerdigital.com One study showed minimal degradation when exposed to thermal conditions (1.40%) and UV light (1.59%). ymerdigital.com Another investigation confirmed that drospirenone bulk powder was stable when exposed to heat, UV light, and visible light, with no significant degradation observed. rjpbcs.com However, when in solution and subjected to thermal stress, some degradation can occur. omicsonline.org

The table below summarizes the findings from forced degradation studies on drospirenone.

Impurity Profiling and Elucidation of Related Substances for Reference Standards

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For drospirenone, this includes process-related impurities from its synthesis and degradation products formed during storage or handling. europa.eu Drospirenone Acid Sodium Salt is itself considered an impurity of drospirenone. veeprho.comveeprho.com

Regulatory guidelines require that impurities present above a certain threshold be identified, quantified, and controlled. europa.eu The development of validated, stability-indicating analytical methods, such as RP-HPLC, is crucial for separating the main compound from its impurities and degradation products. ymerdigital.comresearchgate.net These methods allow for the detection and quantification of known and unknown impurities, ensuring the quality and purity of the drug substance. researchgate.net

Several impurities of drospirenone have been identified and characterized, and are listed in pharmacopoeias like the European Pharmacopoeia (EP). simsonpharma.com These impurities serve as reference standards for quality control testing.

The table below lists some of the known related substances and impurities of drospirenone.

Assessment of Chemical Stability in Various Non-Biological Matrices and Environmental Conditions

The chemical stability of a compound in different non-biological matrices and environmental conditions is a key parameter evaluated during pharmaceutical development. As detailed in the forced degradation studies, the stability of drospirenone, and by extension the formation of its related substances like this compound, is highly dependent on the matrix.

In controlled laboratory environments, drospirenone's stability has been systematically tested. ymerdigital.com It is most unstable in aqueous basic solutions, followed by acidic solutions, and then oxidative solutions. rjpbcs.com The compound shows marked stability in its solid form when exposed to heat and light. rjpbcs.com The stability in neutral aqueous solution (water) is also high, with minimal degradation observed. ymerdigital.com

The study of solvatomorphs, or pseudopolymorphs, also contributes to understanding the solid-state stability of a compound. researchgate.netacs.org A new solvatomorph of drospirenone with dimethyl sulfoxide (B87167) (DMSO) has been identified and characterized, indicating that solvent interactions can influence the crystal structure and thermal properties of the compound. acs.org The stability can also be affected by excipients in a formulation; for instance, the humidity of a granulate preparation can impact the stability of related estrogen complexes. google.com

The following table summarizes the chemical stability of drospirenone in various non-biological matrices based on recovery data from a stability-indicating RP-HPLC method.

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules like Drospirenone (B1670955) Acid Sodium Salt. These methods, such as Density Functional Theory (DFT), can predict various characteristics without the need for empirical data. nih.govrsc.org

Electronic Structure and Reactivity: The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine the distribution of electrons, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energies of these frontier orbitals. acs.org The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a higher propensity to react. These calculations can also predict sites within the molecule that are more susceptible to electrophilic or nucleophilic attack, providing insights into its metabolic pathways and potential interactions with other molecules. For instance, the metabolism of drospirenone involves the opening of its lactone ring to form the acid form, a process that can be modeled using quantum chemical methods. wikipedia.org

Spectroscopic Property Prediction: Quantum chemical calculations can also predict spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra). researchgate.net By calculating the vibrational modes of the molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions. This is particularly useful in identifying different solid-state forms of a compound, such as polymorphs or solvatomorphs, as these different forms will exhibit distinct vibrational spectra. researchgate.netacs.org For example, differences in the Raman spectra of two crystal forms of drospirenone were used to distinguish them. acs.org

A study on dibenzylidenecyclohexanones demonstrated a linear correlation between the difference in electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum, which was well-supported by quantum chemistry calculations of frontier orbital energies and absorption transitions. acs.org Such correlations can be valuable for analyzing the properties of similar compounds.

Molecular Docking and Dynamics Simulations for Understanding Binding Interactions (In Silico)

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide insights into how a ligand, such as Drospirenone Acid Sodium Salt, interacts with a biological target, typically a protein. nih.govresearchgate.net

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. The resulting binding energy gives an estimation of the binding affinity. For example, an in silico study showed that drospirenone has a high affinity for the insulin (B600854) receptor, with a calculated binding energy of -8.5 kcal/mol. nih.gov Docking studies can also reveal the key amino acid residues involved in the interaction, identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov

Molecular Dynamics Simulations: Following molecular docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. MD simulations can be used to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. researchgate.netnih.gov For instance, MD simulations can be performed using software like Desmond under force fields such as OPLS-2005, often in an explicit solvent model like TIP3P water to mimic physiological conditions. researchgate.net To maintain electrostatic neutrality and simulate physiological ionic strength, ions like Na+ and Cl- are typically added to the simulation box. researchgate.netbiorxiv.orgnih.gov The stability of the complex can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.gov

These in silico methods are crucial in drug discovery and development for identifying potential drug targets, optimizing lead compounds, and understanding the molecular basis of a drug's mechanism of action. researchgate.net

Crystal Structure Prediction and Energy Landscape Analysis of Solid Forms

The solid-state form of a pharmaceutical compound can significantly impact its physical and chemical properties. Crystal Structure Prediction (CSP) and energy landscape analysis are computational tools used to explore the possible crystalline arrangements of a molecule like this compound. mdpi.comrsc.org

Crystal Structure Prediction (CSP): CSP aims to generate and rank possible crystal structures based on their lattice energies, which are calculated from the chemical formula of the compound. mdpi.com This process helps in identifying the most stable polymorphic forms. Methods like evolutionary algorithms or random sampling are employed to explore the vast conformational space of molecular packing. mdpi.com The reliability of CSP has seen significant improvements, making it a valuable tool in the discovery of new solid forms. rsc.org

Energy Landscape Analysis: The concept of an energy landscape is used to understand the structural, thermodynamic, and dynamic properties of solid forms. researchgate.net By mapping the potential energy of the system as a function of its atomic coordinates, an energy landscape reveals the different stable and metastable states (polymorphs) and the energy barriers between them. This analysis can help rationalize the observed solid forms and predict the likelihood of their formation under different conditions.

For drospirenone, different solid states have been identified, including a crystalline form (form A), an amorphous form (form B), and a new solvatomorph with dimethyl sulfoxide (B87167) (form C). researchgate.netacs.org Characterization techniques like X-ray crystallography and vibrational spectroscopy are used to distinguish these forms. acs.org Computational studies, such as Hirshfeld surface analyses, can further be used to investigate the intermolecular interactions within the crystal network of these different forms. acs.org

| Solid Form | Description |

| Crystal Form A | A polymorph without solvents. researchgate.netacs.org |

| Crystal Form B | An amorphous form. researchgate.netacs.org |

| Crystal Form C | A solvatomorph with dimethyl sulfoxide. acs.org |

Emerging Research Avenues and Methodological Advancements

Application of Robotics and Automation in High-Throughput Synthesis and Analytical Screening

The synthesis of complex steroidal molecules like drospirenone (B1670955) is a multi-step process that traditionally requires significant manual intervention. mdpi.com However, the pharmaceutical and chemical industries are increasingly adopting robotics and automation to accelerate research and development. High-throughput experimentation (HTE) utilizes parallel processing of numerous reactions with varied parameters to rapidly identify optimal conditions. youtube.com

Robotic platforms, such as the CHRONECT XPR system, integrate advanced weighing technology with six-axis robotic arms to automate the preparation of powder components for reactions. youtube.com Such systems can prepare complex, multi-component formulations for up to 288 samples in a single run, operating overnight to increase efficiency. youtube.com This technology is directly applicable to optimizing the various stages of drospirenone synthesis, allowing researchers to screen a wide array of catalysts, solvents, and reaction conditions with minimal manual effort.

In the analytical domain, automation is crucial for managing the large sample volumes generated during research and quality control. For instance, combining Solid-Phase Extraction (SPE) in a 96-well format with rapid UPLC-MS/MS methods allows for a sample throughput of over 400 samples per day. chromatographyonline.comwaters.comchromatographyonline.com This level of automation is essential for high-throughput screening of compound libraries against therapeutic targets or for detailed pharmacokinetic studies. chromatographyonline.comacs.org The improvements in throughput are achieved without compromising data quality, reducing both waste and the exposure of laboratory personnel to chemical hazards. researchgate.net

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate quantification of Drospirenone and its related forms, such as the acid sodium salt, is critical in various matrices. Research has focused on developing highly sensitive and specific analytical methods, primarily leveraging liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Ultra-Performance Liquid Chromatography (UPLC), when paired with MS/MS, has become a cornerstone for bioanalytical studies of drospirenone. chromatographyonline.comwaters.comchromatographyonline.com These methods offer significant improvements in sensitivity, with Lower Limits of Quantification (LLOQ) reaching as low as 0.5 ng/mL in human plasma. chromatographyonline.comwaters.com The selectivity is enhanced through sophisticated sample preparation techniques like mixed-mode SPE, which effectively minimizes matrix effects. chromatographyonline.comwaters.comchromatographyonline.com To further improve sensitivity for related compounds like ethinyl estradiol (B170435), which is often formulated with drospirenone, chemical derivatization with reagents such as dansyl chloride can be employed prior to LC-MS/MS analysis. waters.comlcms.cz

Gas chromatography-mass spectrometry (GC-MS) has also been explored. One of the first GC-MS methods for the simultaneous quantification of drospirenone and ethinyl estradiol in contraceptive formulations was developed, demonstrating the versatility of analytical approaches. mdpi.com Additionally, stability-indicating RP-HPLC methods with photodiode array (PDA) detectors have been established for the simultaneous determination of drospirenone and other active ingredients, which is crucial for quality control in pharmaceutical manufacturing. omicsonline.orggreenpharmacy.info

The following table summarizes the performance of various advanced analytical methods developed for drospirenone.

| Analytical Method | Analyte(s) | LLOQ / LOD | Matrix/Application | Reference(s) |

| UPLC-MS/MS | Drospirenone | 0.5 ng/mL (LLOQ) | Human Plasma | chromatographyonline.comwaters.com |

| UPLC-MS/MS | Ethinyl Estradiol, Drospirenone | 1.0 pg/mL (LOD for EE) | Human Plasma | lcms.cz |

| HPLC with UV/Fluorescence | Ethinyl Estradiol, Drospirenone | 0.65 ng/mL (LOD for EE), 0.077 µg/mL (LOD for DRSP) | Pharmaceutical Tablets | researchgate.net |

| RP-HPLC with PDA | Drospirenone, Estetrol | 40-120 µg/mL (Linearity Range for DRSP) | Pharmaceutical Tablets | greenpharmacy.info |

| RP-HPLC with PDA | Drospirenone, Ethinyl Estradiol, Levomefolate | 30-240 µg/mL (Linearity Range for DRSP) | Pharmaceutical Tablets | omicsonline.org |

Integration of Advanced Data Science and Machine Learning in Chemical Research

Data science and machine learning (ML) are emerging as powerful tools in chemical and pharmaceutical research, offering new ways to analyze complex datasets and predict molecular behavior. In the context of steroidal compounds like drospirenone, these technologies are being applied to accelerate discovery and enhance understanding.

One significant application is in the interpretation of complex analytical data. For example, a deep learning-based tool named SteroidXtract, which uses a convolutional neural network (CNN), has been developed to automatically recognize steroid molecules from tandem mass spectrometry (MS2) data. acs.org This tool can rapidly identify both known and unknown steroids in untargeted metabolomics studies, greatly accelerating research focused on steroid profiling. acs.org

Supramolecular Chemistry and Host-Guest Interactions for Chemical Sensing and Delivery (non-clinical)

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers innovative approaches for non-clinical applications such as chemical sensing and the development of advanced materials. The core principle involves non-covalent host-guest interactions, where a larger "host" molecule encapsulates a smaller "guest" molecule, such as drospirenone.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed to selectively bind a target molecule. mdpi.comresearchgate.netnih.gov In one study, MIPs were created to recognize cortisol. To test the sensor's specificity, drospirenone was used as a structurally similar control molecule. The sensor showed a significantly lower response to drospirenone, demonstrating the high selectivity of the MIP for its target template. mdpi.com This technology highlights the potential for creating highly specific MIP-based sensors for the detection and quantification of drospirenone itself in various analytical applications. mdpi.comdntb.gov.ua

Cyclodextrins (CDs) are another class of host molecules widely used in pharmaceutical sciences to form inclusion complexes with guest molecules. researchgate.net For steroids like drospirenone, complexation with CDs can enhance water solubility and chemical stability. researchgate.netmdpi.com A patent describes the formation of inclusion complexes between drospirenone and beta-cyclodextrin. mdpi.com Such complexes are valuable for preparing stable analytical standards and for use in non-clinical delivery systems where modified physicochemical properties are desired. researchgate.netgoogle.com The formation of these host-guest complexes can alter the properties of the guest, which is a key principle in developing new analytical or material science applications. nih.gov

Other Host Systems like acyclic cucurbit[n]urils and molecular tweezers are also being explored for the chemosensing of steroids. rsc.org These achiral hosts can bind with chiral guests like steroids, resulting in characteristic changes in Circular Dichroism (CD) spectra. rsc.org This phenomenon, known as Induced Circular Dichroism (ICD), can produce an analyte-specific "fingerprint," allowing for the identification and differentiation of various steroids in aqueous media. rsc.org This approach could be adapted to develop novel optical sensing methods for drospirenone and its related compounds.

Q & A

Q. How can researchers ensure accurate quantification of this compound in experimental samples?

-

Methodological Answer : Use standardized HPLC protocols with UV detection. Prepare a calibration curve using a reference standard (e.g., USP-grade this compound). Calculate the concentration using the formula:

where and are peak responses from sample and standard solutions, respectively, and are their concentrations. Ensure system suitability parameters (resolution, tailing factor) are met to avoid false positives from co-eluting impurities .

Q. What are the critical parameters for designing stability studies of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. Use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products via HPLC or mass spectrometry. Include control samples stored at -20°C as a baseline. Evaluate physicochemical stability by tracking changes in pH, solubility, and crystalline structure using X-ray diffraction (XRD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in solvents of varying polarity (e.g., water, ethanol, dichloromethane). Control temperature (±0.5°C) and agitation speed. Validate results with triplicate measurements and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test). If discrepancies persist, investigate potential polymorphic forms using Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) .

Q. What mechanistic insights can be gained from studying the interaction between this compound and biological membranes?

- Methodological Answer : Use Langmuir-Blodgett troughs to model lipid monolayer interactions. Measure changes in surface pressure and membrane fluidity upon salt incorporation. Complement with molecular dynamics simulations to predict binding affinities to membrane proteins. For in vitro validation, employ cell-based assays (e.g., Caco-2 permeability models) to correlate membrane interaction with bioavailability .

Q. How can advanced spectroscopic techniques elucidate the degradation pathways of this compound under oxidative stress?

- Methodological Answer : Expose the compound to hydrogen peroxide or UV light to simulate oxidative stress. Analyze degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify fragment ions. For structural confirmation, apply Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on chemical shift changes in aromatic or carbonyl regions. Compare degradation kinetics under inert (nitrogen) vs. aerobic conditions to isolate oxidation-specific pathways .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Validate model fit with goodness-of-fit metrics (R², AIC). For heterogeneous data, apply mixed-effects models to account for inter-experimental variability. Include negative controls (e.g., sodium-free buffers) to isolate salt-specific effects .

Q. How should researchers design experiments to compare the physicochemical properties of this compound with its potassium counterpart?

- Methodological Answer : Conduct parallel experiments under identical conditions (pH, temperature). Key comparisons include:

- Solubility : Use the shake-flask method in biorelevant media (e.g., simulated gastric fluid).

- Hygroscopicity : Measure mass changes under controlled humidity (e.g., dynamic vapor sorption).

- Thermal Stability : Perform thermogravimetric analysis (TGA) to compare decomposition temperatures. Statistical significance (p<0.05) should be confirmed via Student’s t-test or Mann-Whitney U test .

Data Interpretation and Validation

Q. What strategies can mitigate biases in chromatographic data when quantifying this compound in complex matrices?

- Methodological Answer : Implement matrix-matched calibration standards to account for interference from biological components (e.g., plasma proteins). Use internal standards (e.g., deuterated analogs) to correct for recovery variations. Validate method robustness via spike-and-recovery experiments (85–115% recovery acceptable). For high-throughput settings, automate peak integration with manual review to exclude false peaks .

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

- Methodological Answer : Standardize protocols using detailed Supplementary Information (SI) documents, including step-by-step synthesis, equipment specifications (e.g., stirrer RPM), and raw material sources. Conduct inter-laboratory validation via round-robin testing. Use quantitative NMR (qNMR) with traceable standards to certify batch purity independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.